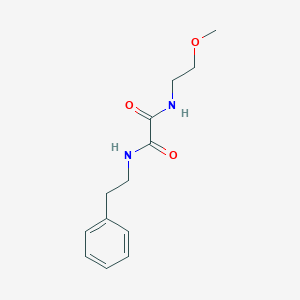![molecular formula C18H17ClN2O2 B5150110 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5150110.png)
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as CPCA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. CPCA is a selective inhibitor of dopamine D1 receptors and has been shown to have an impact on the reward system in the brain.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been used in various scientific research studies to investigate its effects on the dopamine D1 receptor and its impact on the reward system in the brain. It has been shown to have potential applications in the treatment of addiction and other psychiatric disorders.
Wirkmechanismus
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide selectively inhibits the dopamine D1 receptor, which plays a crucial role in the reward system in the brain. By blocking the dopamine D1 receptor, 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide reduces the activity of the reward system and decreases the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a significant impact on the reward system in the brain. It reduces the activity of the mesolimbic dopamine system, which is responsible for the rewarding effects of drugs of abuse. 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to investigate the specific effects of dopamine D1 receptor inhibition on the reward system. However, one limitation of using 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its potential off-target effects, which could affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is investigating its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Another area of research is exploring the potential use of 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a tool to study the role of the dopamine D1 receptor in the reward system. Additionally, further studies are needed to investigate the potential off-target effects of 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide and to develop more selective dopamine D1 receptor inhibitors.
Synthesemethoden
The synthesis of 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-(1-pyrrolidinylcarbonyl)aniline in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in its pure form.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-16-9-2-1-8-15(16)17(22)20-14-7-5-6-13(12-14)18(23)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOARIJLYFPYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
![3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5150046.png)

![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)


![7-[(4-benzyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5150089.png)


![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![[2-(4-morpholinyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl imidothiocarbamate dihydrobromide](/img/structure/B5150122.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5150132.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)